5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide is a chemical compound that belongs to the group of sulfonamides. It is also known as CP-690,550 and is used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide involves inhibition of the Janus kinase (JAK) family of enzymes. JAK enzymes play a key role in the signaling pathways of cytokines and growth factors, which are involved in the regulation of immune responses. By inhibiting JAK enzymes, 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide reduces the production of cytokines and growth factors, thereby suppressing the immune response.
Biochemical and Physiological Effects:
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the proliferation of T cells, which play a key role in the immune response. Additionally, 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide has been shown to reduce the production of antibodies and to inhibit the differentiation of B cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide in lab experiments is its specificity for JAK enzymes. This allows for targeted inhibition of immune responses without affecting other signaling pathways. However, one of the limitations of using 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide is its potential toxicity. It has been shown to cause adverse effects such as anemia, thrombocytopenia, and liver toxicity.
Future Directions
There are several future directions for the study of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide. One direction is the development of more selective JAK inhibitors with fewer adverse effects. Another direction is the study of the long-term effects of JAK inhibition on the immune system. Additionally, 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide could be studied for its potential use in the treatment of other autoimmune diseases and inflammatory conditions.
Synthesis Methods
The synthesis of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide involves several steps. The first step involves the reaction of 4-chloro-2-methylbenzenesulfonamide with potassium tert-butoxide to form the corresponding potassium salt. The second step involves the reaction of the potassium salt with 1-bromo-2-phenylethane to form 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzenesulfonamide.
Scientific Research Applications
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have immunosuppressive properties and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in the treatment of multiple sclerosis and inflammatory bowel disease.
properties
IUPAC Name |
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-4-10-23-17-11-13(2)16(19)12-18(17)24(21,22)20-14(3)15-8-6-5-7-9-15/h5-9,11-12,14,20H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLIWLIWFKGLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.